molecular formula C19H16N2O5S B300712 2-[5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide

2-[5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide

Katalognummer B300712
Molekulargewicht: 384.4 g/mol
InChI-Schlüssel: UEMGGDYBIYMEOI-MHWRWJLKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide, also known as PHT-427, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. PHT-427 is a thiazolidinone derivative that has been synthesized through various methods and has shown promising results in preclinical studies.

Wirkmechanismus

2-[5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide has been shown to inhibit the activity of Akt, a serine/threonine kinase that plays a critical role in cell survival, proliferation, and metabolism. 2-[5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide binds to the pleckstrin homology (PH) domain of Akt and prevents its translocation to the plasma membrane, where it is activated by phosphorylation. 2-[5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide also inhibits the activity of PDK1, a kinase that activates Akt by phosphorylation. By inhibiting Akt and PDK1, 2-[5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide induces apoptosis and inhibits cell proliferation in cancer cells. 2-[5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide also inhibits the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines and chemokines. By inhibiting NF-κB, 2-[5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide reduces inflammation and autoimmune responses.
Biochemical and Physiological Effects:
2-[5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. 2-[5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide also inhibits the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6. 2-[5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide has also been shown to inhibit the activation of T cells and the production of autoantibodies in autoimmune disorders. 2-[5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide has been shown to have low toxicity in normal cells and tissues, indicating its potential as a safe and effective therapeutic agent.

Vorteile Und Einschränkungen Für Laborexperimente

2-[5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide has several advantages for lab experiments, including its high purity and yield, its specificity for Akt and PDK1, and its low toxicity in normal cells and tissues. However, 2-[5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide has some limitations, including its limited solubility in aqueous solutions, its instability in acidic and basic conditions, and its potential for off-target effects.

Zukünftige Richtungen

There are several future directions for the research and development of 2-[5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide, including the optimization of its chemical structure to improve its solubility, stability, and specificity, the evaluation of its efficacy and safety in clinical trials, and the identification of its potential synergistic effects with other therapeutic agents. 2-[5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide also has potential applications in other diseases, such as diabetes, neurodegenerative disorders, and viral infections, which warrant further investigation.

Synthesemethoden

2-[5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide can be synthesized through various methods, including the reaction of 3-hydroxy-4-methoxybenzaldehyde with thiosemicarbazide, followed by the reaction with phenylacetic acid and acetic anhydride. Another method involves the reaction of 3-hydroxy-4-methoxybenzaldehyde with thiosemicarbazide, followed by the reaction with phenylacetic acid and triethylamine. Both methods have been reported to yield high purity and yield of 2-[5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide.

Wissenschaftliche Forschungsanwendungen

2-[5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer, 2-[5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide has been shown to inhibit the growth and metastasis of various cancer cell lines, including breast, lung, colon, and prostate cancer. 2-[5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In inflammation, 2-[5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6. In autoimmune disorders, 2-[5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide has been shown to inhibit the activation of T cells and the production of autoantibodies.

Eigenschaften

Produktname

2-[5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide

Molekularformel

C19H16N2O5S

Molekulargewicht

384.4 g/mol

IUPAC-Name

2-[(5E)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide

InChI

InChI=1S/C19H16N2O5S/c1-26-15-8-7-12(9-14(15)22)10-16-18(24)21(19(25)27-16)11-17(23)20-13-5-3-2-4-6-13/h2-10,22H,11H2,1H3,(H,20,23)/b16-10+

InChI-Schlüssel

UEMGGDYBIYMEOI-MHWRWJLKSA-N

Isomerische SMILES

COC1=C(C=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC=C3)O

SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC=C3)O

Kanonische SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC=C3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.